molecular formula C24H21N3O2 B4578596 2-[1-(2-aminobenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl]-1-phenyl-1-ethanone

2-[1-(2-aminobenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl]-1-phenyl-1-ethanone

Cat. No.: B4578596
M. Wt: 383.4 g/mol
InChI Key: HAJZXEOVRYUMLO-UHFFFAOYSA-N
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Description

2-[1-(2-aminobenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl]-1-phenyl-1-ethanone is a complex organic compound with a unique structure that includes an aminobenzoyl group, a pyrazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-aminobenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl]-1-phenyl-1-ethanone typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the aminobenzoyl group and the phenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-aminobenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl]-1-phenyl-1-ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may lead to the formation of quinones or other oxidized derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[1-(2-aminobenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl]-1-phenyl-1-ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(2-aminobenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl]-1-phenyl-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(2-aminobenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl]-1-phenylethanone
  • 2-[1-(2-aminobenzoyl)piperidin-2-yl]ethan-1-ol
  • 2-[1-(2-aminobenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl]-1-phenylethanone

Uniqueness

The uniqueness of 2-[1-(2-aminobenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl]-1-phenyl-1-ethanone lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

2-[2-(2-aminobenzoyl)-5-phenyl-3,4-dihydropyrazol-4-yl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c25-21-14-8-7-13-20(21)24(29)27-16-19(15-22(28)17-9-3-1-4-10-17)23(26-27)18-11-5-2-6-12-18/h1-14,19H,15-16,25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJZXEOVRYUMLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=NN1C(=O)C2=CC=CC=C2N)C3=CC=CC=C3)CC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(2-aminobenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl]-1-phenyl-1-ethanone
Reactant of Route 2
2-[1-(2-aminobenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl]-1-phenyl-1-ethanone
Reactant of Route 3
2-[1-(2-aminobenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl]-1-phenyl-1-ethanone
Reactant of Route 4
2-[1-(2-aminobenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl]-1-phenyl-1-ethanone
Reactant of Route 5
2-[1-(2-aminobenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl]-1-phenyl-1-ethanone
Reactant of Route 6
2-[1-(2-aminobenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl]-1-phenyl-1-ethanone

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